(2E)-5-methyl-2,4-hexadienal, commonly referred to as dehydrolavandulal, is a volatile organic compound with the molecular formula . This compound is notable for its role in the synthesis of various flavoring and fragrance agents. It is classified as an unsaturated aldehyde, characterized by its conjugated double bonds which contribute to its reactivity and sensory properties.
Dehydrolavandulal is derived from natural sources and can also be synthesized through chemical processes. It is often found in essential oils and contributes to the aroma of certain plants. The compound is produced in laboratories and industrial settings for use in flavoring and fragrance formulations.
The synthesis of (2E)-5-methyl-2,4-hexadienal can be achieved through several methods, primarily involving self-aldol condensation reactions. One effective approach involves the reaction of 3-methyl-2-butenal (prenyl aldehyde) under specific conditions to yield dehydrolavandulal.
(2E)-5-methyl-2,4-hexadienal participates in various chemical reactions due to its reactive aldehyde group and conjugated double bonds. Key reactions include:
The self-aldol condensation process leads to the formation of dehydrolavandulal through specific reaction pathways involving intermediates that are formed during the reaction between prenyl aldehyde derivatives .
The mechanism by which (2E)-5-methyl-2,4-hexadienal exerts its effects primarily involves its role as a flavoring agent in food products and fragrances in cosmetic applications. Its reactivity allows it to participate in olfactory interactions that contribute to aroma profiles.
These properties make it suitable for various applications in food and fragrance industries.
(2E)-5-methyl-2,4-hexadienal finds extensive use in scientific applications:
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